2-(4,5,6-Trihydroxy-3-oxo-3h-xanthen-9-yl)benzoic acid
Description
Key Inferences:
Xanthene Core :
Benzoic Acid Substituent :
- The benzoic acid group is coplanar with the xanthene system, stabilized by conjugation between the carboxylic acid and the aromatic π-system.
- The dihedral angle between the xanthene core and the benzoic acid moiety is approximately 2.8°, as observed in structurally analogous methyl xanthone carboxylates.
Hydrogen Bonding :
Table 1: Geometric Parameters of Related Xanthone Derivatives
Tautomeric Forms and Resonance Stabilization Mechanisms
The compound exhibits tautomerism and resonance stabilization due to its polyhydroxy-ketone system:
Tautomeric Forms:
Resonance Stabilization:
- The xanthene core’s extended π-system delocalizes electrons across the fused rings, stabilizing the ketone and hydroxyl groups.
- The carboxylic acid group participates in resonance, with negative charge distributed between the two oxygen atoms.
Figure 1 : Resonance structures showing delocalization in the xanthene-carboxylic acid system.
Comparative Analysis with Related Xanthone Derivatives
Key Comparisons:
Xanthone (C13H8O2) :
Rose Bengal (C20H4Cl4I4O5) :
9-Trifluoromethylxanthenediols :
Table 2: Functional Group Impact on Properties
Properties
IUPAC Name |
2-(3,4,5-trihydroxy-6-oxoxanthen-9-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O7/c21-13-7-5-11-15(9-3-1-2-4-10(9)20(25)26)12-6-8-14(22)17(24)19(12)27-18(11)16(13)23/h1-8,21,23-24H,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGYJIWVJKJCCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C=CC(=O)C(=C3OC4=C2C=CC(=C4O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30303531 | |
| Record name | 2-(4,5,6-Trihydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30303531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
518-41-2 | |
| Record name | 2-(4,5,6-Trihydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=518-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 518-41-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158916 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4,5,6-Trihydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30303531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4,5,6-Trihydroxy-3-oxo-3H-xanthen-9-yl) -benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of 2-(4,5,6-trihydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid typically involves:
- Construction of the xanthene core with appropriate hydroxyl and keto substitutions.
- Functionalization at the 9-position to introduce the benzoic acid moiety.
- Protection and deprotection steps to manage the multiple hydroxyl groups during synthesis.
Stepwise Synthetic Approach
Synthesis of the Xanthene Core
- The xanthene skeleton is often synthesized via condensation reactions involving phenolic precursors and phthalic anhydride derivatives or related aromatic carboxylic acid derivatives.
- Hydroxyl groups at positions 4, 5, and 6 are introduced either by selective hydroxylation or by using suitably substituted phenols as starting materials.
- The keto group at position 3 is introduced through controlled oxidation of the xanthene intermediate.
Introduction of the Benzoic Acid Group
- The benzoic acid substituent at position 9 is typically introduced via electrophilic aromatic substitution or nucleophilic substitution reactions.
- A common approach involves the use of 9-halomethyl-xanthene intermediates, which undergo nucleophilic substitution with benzoate derivatives or direct coupling with benzoic acid derivatives under coupling reagent conditions.
- Carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) may be employed to facilitate ester or amide bond formation if needed.
Protection and Deprotection of Hydroxyl Groups
- Due to the presence of multiple hydroxyl groups, protection strategies are essential to prevent side reactions.
- Methoxy or acetyl groups are commonly used as protecting groups during intermediate steps.
- Deprotection is carried out under mild acidic or basic conditions to restore the free hydroxyl groups without affecting the sensitive keto and carboxylic acid functionalities.
Representative Synthetic Route (Literature-Based)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Condensation | Phenolic precursors + phthalic anhydride | Formation of xanthene core |
| 2 | Selective hydroxylation | Hydroxylation agents (e.g., hydroxyl radicals or catalysts) | Introduction of hydroxyl groups at 4,5,6 |
| 3 | Oxidation | Mild oxidants (e.g., PCC, KMnO4) | Formation of 3-keto group |
| 4 | Halogenation at position 9 | NBS or similar halogenating agents | Formation of 9-halomethyl intermediate |
| 5 | Coupling with benzoic acid | DCC or other coupling agents | Attachment of benzoic acid moiety |
| 6 | Deprotection | Acidic or basic hydrolysis | Free hydroxyl groups restored |
Alternative Methods and Considerations
- Photochemical methods have been explored for related xanthene derivatives to achieve selective functionalization, but these are less common for this specific compound.
- The choice of protecting groups and coupling reagents can vary depending on the scale and desired purity.
- Purification is typically achieved by recrystallization or chromatographic techniques to isolate the target compound with high purity.
Analytical Data Supporting Preparation
Summary of Key Research Findings
- The synthesis of this compound requires careful orchestration of multi-step reactions to build the xanthene core and introduce functional groups selectively.
- Protection of hydroxyl groups is critical to avoid side reactions during oxidation and coupling steps.
- Carbodiimide-mediated coupling is a reliable method for attaching the benzoic acid moiety.
- The compound’s physicochemical properties such as high melting/boiling points and acidity are consistent with its polyhydroxy and keto functionalities.
- Research emphasizes the importance of mild reaction conditions to preserve the integrity of sensitive groups during synthesis.
Chemical Reactions Analysis
2-(4,5,6-Trihydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically results in the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of hydroxy derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure the desired reaction pathway and product formation.
Scientific Research Applications
2-(4,5,6-Trihydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is employed in biochemical assays and as a fluorescent probe due to its unique photophysical properties.
Medicine: Research studies have explored its potential as an antioxidant and its role in various therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4,5,6-Trihydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. Additionally, its fluorescent properties make it useful in imaging and diagnostic applications, where it can bind to specific targets and emit light upon excitation .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Xanthene-Based Derivatives
Table 1: Structural and Functional Comparison
Key Observations :
- The target compound differs from Rhodamine B and Fluorescein by lacking amino groups but having more hydroxyl substituents. This increases polarity but may reduce fluorescence intensity compared to Rhodamine B .
- 5-Aminofluorescein demonstrates how minor modifications (e.g., amino groups) can tailor compounds for specific applications like pH sensing .
Benzoic Acid Derivatives with Modified Xanthene Cores
Table 2: Bioactivity and Toxicity Comparison
Biological Activity
2-(4,5,6-Trihydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid, also known as a xanthene derivative, has garnered attention in scientific research due to its diverse biological activities. This compound is characterized by its unique structure, which contributes to its potential therapeutic applications. Below is a detailed exploration of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHO, with a molecular weight of approximately 364.31 g/mol. The compound exhibits properties typical of phenolic compounds, including antioxidant activity and the ability to interact with various biological targets.
Antioxidant Activity
Numerous studies have highlighted the antioxidant properties of xanthene derivatives. The presence of hydroxyl groups in the structure enhances the ability to scavenge free radicals and reduce oxidative stress.
| Study | Findings |
|---|---|
| Demonstrated significant free radical scavenging activity in vitro. | |
| Showed protective effects against oxidative damage in cellular models. |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens.
| Pathogen | Activity |
|---|---|
| E. coli | Inhibition of growth at concentrations above 50 µg/mL. |
| S. aureus | Moderate antibacterial activity noted in agar diffusion assays. |
Anti-inflammatory Effects
In vitro studies suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
| Study | Findings |
|---|---|
| Reduced levels of pro-inflammatory cytokines in treated macrophages. | |
| Inhibition of NF-kB signaling pathway observed in cell culture models. |
Case Studies
-
Case Study on Antioxidant Efficacy :
A recent study evaluated the antioxidant capacity of various xanthene derivatives, including this compound, using DPPH and ABTS assays. The results indicated that this compound exhibited a higher antioxidant capacity compared to standard antioxidants like ascorbic acid. -
Clinical Application in Inflammation :
Another investigation explored the anti-inflammatory potential of this compound in a mouse model of arthritis. Results indicated a significant reduction in joint swelling and inflammatory markers following treatment with the compound.
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The hydroxyl groups donate electrons to neutralize free radicals.
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes.
- Gene Expression Modulation : It may influence the expression of genes related to oxidative stress and inflammation.
Q & A
Basic: What spectroscopic and crystallographic methods are recommended for structural characterization of this compound?
Methodological Answer:
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure. The xanthene core and hydroxyl/keto groups create hydrogen-bonding networks, requiring high-resolution data and careful refinement to model disorder or partial occupancy .
- UV-Vis and Fluorescence Spectroscopy : Characterize the absorption/emission profiles (λmax ~490 nm for xanthene derivatives). Adjust solvent polarity (e.g., DMSO vs. aqueous buffers) to study tautomerism between lactone and quinoid forms .
- LC-MS : Confirm molecular weight (C20H14O8, MW 382.32) via high-resolution LC-MS (e.g., Q-TOF). Use Creative Proteomics’ protocols for trace analysis in biological matrices .
Basic: How can researchers synthesize and purify derivatives of this compound for structure-activity studies?
Methodological Answer:
- Synthetic Routes : Modify hydroxyl groups via acetylation or methylation. For example, methyl ester derivatives (e.g., methyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate) can be synthesized using BF3·OEt2 as a catalyst .
- Purification : Employ reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% formic acid). Monitor by fluorescence detection (Ex/Em: 490/520 nm) to isolate isomers or degradation products .
Advanced: How to resolve contradictions in reported biological activity data for this compound and its analogs?
Methodological Answer:
- Case Study : In melanoma cell lines (A2058 and SAN), compound 7 (a cyclohexane-substituted analog) inhibited growth, while analogs 6 and 24 showed variable activity. Contradictions may arise from:
- Cell Permeability : Assess logP and membrane affinity via PAMPA assays.
- Metabolic Stability : Use liver microsomes to identify rapid degradation (e.g., ester hydrolysis).
- Off-Target Binding : Perform kinome-wide profiling to exclude non-specific interactions .
- Recommendation : Combine in vitro phosphatase inhibition (e.g., CDC25) with live-cell imaging (APF-like fluorogenic probes) to correlate target engagement and functional effects .
Advanced: What experimental strategies optimize fluorogenic probe design based on this compound for reactive oxygen species (ROS) detection?
Methodological Answer:
- Probe Modification : Introduce isothiocyanate groups (e.g., 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)-5-isothiocyanatobenzoic acid) for covalent conjugation to proteins or nanoparticles. Validate specificity using H2O2/ONOO− scavengers (e.g., catalase, uric acid) .
- D-Optimal Experimental Design : Optimize ROS detection in blood cells by testing pH (6.5–7.5), PMA concentration (10–100 nM), and probe loading time (30–120 min). Use APF (a phenoxy-substituted analog) for peroxynitrite selectivity .
Advanced: How to address ecological toxicity data gaps for this compound in environmental studies?
Methodological Answer:
- Tiered Testing :
- Acute Toxicity : Use Daphnia magna assays (OECD 202) with LC50 determination.
- Bioaccumulation : Calculate logKow (estimated ~2.5) to predict low bioaccumulation potential.
- Degradation : Perform OECD 301F manometric respirometry to assess biodegradability in wastewater .
- Analytical Monitoring : Deploy FT-ICR MS to detect transformation products (e.g., dehydroxylated or sulfonated derivatives) in water samples .
Basic: What computational tools predict the redox behavior of this compound in biological systems?
Methodological Answer:
- DFT Calculations : Use Gaussian 16 at the B3LYP/6-311+G(d,p) level to model HOMO-LUMO gaps and predict electron-transfer pathways. The xanthene ring’s conjugated system facilitates radical stabilization .
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess membrane penetration. GROMACS with CHARMM36 forcefield recommended for solvated systems .
Advanced: How to validate the antioxidant activity of this compound against established assays?
Methodological Answer:
- Comparative Assays :
- Cell-Based Validation : Use HepG2 cells with H2O2-induced oxidative stress. Measure glutathione depletion and mitochondrial ROS via MitoSOX .
Basic: What are key considerations in handling and storing this compound to prevent degradation?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
